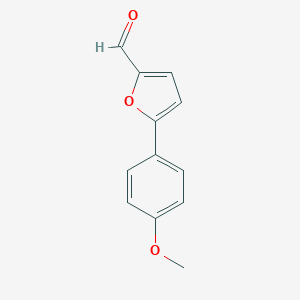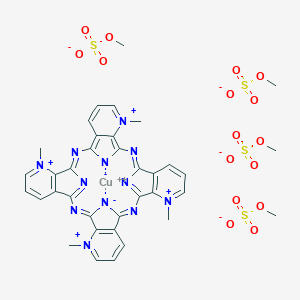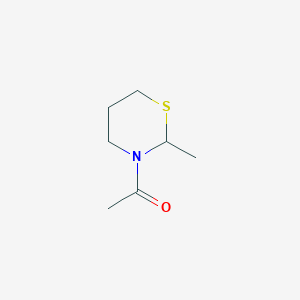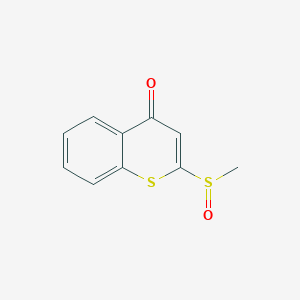
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of pain and inflammation. In addition to its therapeutic effects, sulindac has also been studied for its potential use in scientific research.
Mécanisme D'action
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and physiological effects:
In addition to its effects on pain and inflammation, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to have other biochemical and physiological effects. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response. Sulindac has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Sulindac has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. It is also relatively inexpensive and widely available. However, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments. In addition, it can have off-target effects on other enzymes and pathways, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-. One area of interest is the development of more potent and selective COX inhibitors that can reduce inflammation with fewer side effects. Another area of interest is the use of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- and other COX inhibitors in combination with other drugs for the treatment of cancer and other diseases. Finally, there is interest in studying the effects of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- on other pathways and enzymes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Méthodes De Synthèse
Sulindac can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thiourea to form 2-thiobenzoyl chloride, which is then reacted with 2-methylsulfinylaniline to form 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-.
Applications De Recherche Scientifique
Sulindac has been studied for its potential use in various scientific research applications, including cancer prevention, treatment of Alzheimer's disease, and treatment of inflammatory bowel disease. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Sulindac has also been shown to reduce inflammation in the gut, making it a potential treatment for inflammatory bowel disease.
Propriétés
Numéro CAS |
112519-51-4 |
|---|---|
Nom du produit |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Formule moléculaire |
C10H8O2S2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
2-methylsulfinylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |
Clé InChI |
KVLAIBRBZGWARL-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
SMILES canonique |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Autres numéros CAS |
112519-51-4 |
Synonymes |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



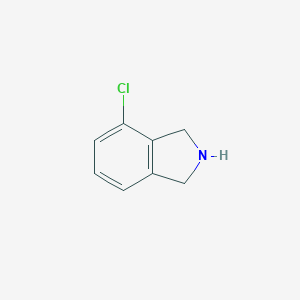
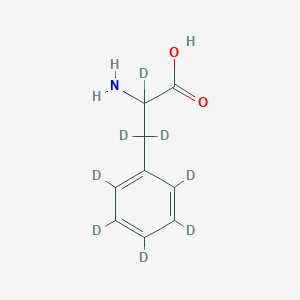
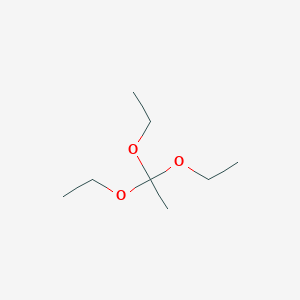
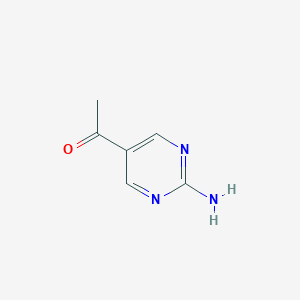
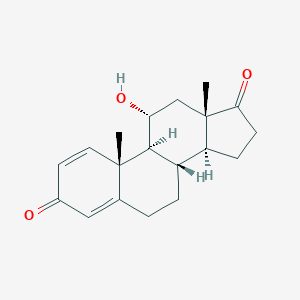
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
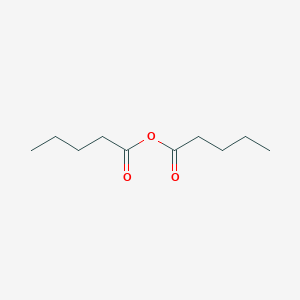
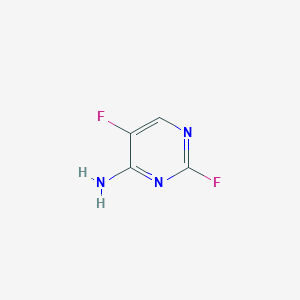
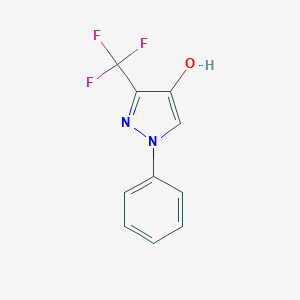
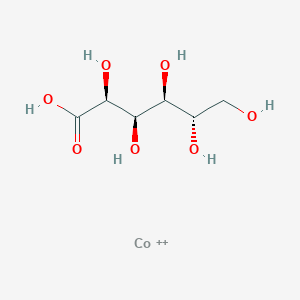
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
